4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium
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Overview
Description
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium consists of a triazolium core with two 4-methylbenzyl groups attached to the 1 and 4 positions of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-methylbenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield triazole derivatives.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionsaprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Reduced triazole derivatives
Substitution: Substituted triazoles
Scientific Research Applications
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1,4-bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The triazolium core can also interact with DNA, causing strand breaks and inhibiting replication. These effects are mediated through the activation of signaling pathways such as the p53 pathway, which regulates cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazole: Lacks the ionic character of the triazolium salt but shares similar structural features.
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-3-ium: Similar structure but with a different position of the triazolium ion.
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-5-ium: Another positional isomer with distinct chemical properties.
Uniqueness
1,4-Bis(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific ionic structure, which imparts distinct reactivity and solubility characteristics. The presence of the triazolium ion enhances its ability to interact with biological targets and facilitates its use in various applications, including as a catalyst in organic synthesis and as a therapeutic agent in medicine.
Properties
Molecular Formula |
C18H20N3+ |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-6-8-17(9-7-15)12-21-14-20(13-19-21)11-18-5-3-4-16(2)10-18/h3-10,13-14H,11-12H2,1-2H3/q+1 |
InChI Key |
GQEOAQKYCOXCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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